molecular formula C8H18ClNO2 B1274183 1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride CAS No. 93778-77-9

1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride

Cat. No. B1274183
CAS RN: 93778-77-9
M. Wt: 195.69 g/mol
InChI Key: WSZAPMGDUPIFRA-UHFFFAOYSA-N
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Description

The compound "1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride" is a chemical that appears to be related to various pharmacologically active compounds. The papers provided discuss compounds with similar structures and their potential biological activities. For instance, paper describes the synthesis of compounds with beta-adrenoreceptor blocking properties, which are structurally related to the compound . These compounds are significant for their potential use in cardiovascular treatments. Paper discusses a series of compounds with potent cytotoxicity towards human colon cancer cells, indicating the relevance of such structures in cancer therapy. Lastly, paper mentions the synthesis of hydrochloride salts of compounds that could serve as opioid receptor antagonists, suggesting the compound's potential application in pain management or addiction treatment.

Synthesis Analysis

The synthesis of related compounds is detailed in the papers. Paper describes the synthesis of (3-hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols, which share a similar structural motif with "1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride." These compounds were synthesized for their beta-adrenoreceptor blocking properties. The synthesis process likely involves the introduction of the allyloxy group and the dimethylamino group to the propan-2-ol backbone, followed by the formation of the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of "1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride" includes an allyloxy group and a dimethylamino group attached to a propan-2-ol backbone. The presence of these functional groups is crucial for the compound's biological activity. The allyloxy group may be involved in the interaction with biological targets, as suggested by the structure-activity relationships discussed in paper , where the position of the hydroxypropenyl group affects the potency and selectivity of the beta-adrenoreceptor blocking agents.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to "1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride" are discussed in paper , where the hydration of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides leads to compounds with significant cytotoxicity. The reactivity of the hydrochloride salt form, as well as the potential for substitution reactions, is important for understanding the compound's behavior in biological systems and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of "1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride," we can infer that the compound is likely to be a solid at room temperature due to its hydrochloride salt form. The presence of the hydrochloride group suggests that the compound is likely to be water-soluble, which is important for its potential use as a pharmaceutical agent. The stability of the compound in various conditions, as well as its reactivity, would be critical factors in its handling and application, as indicated by the stability study of related compounds in paper .

Scientific Research Applications

Structural Diversity in Chemistry

  • The compound is utilized in generating a structurally diverse library of compounds. For example, it can react with various compounds to produce dithiocarbamates, thioethers, and various ring-closed derivatives, demonstrating its versatility in synthetic organic chemistry (Roman, 2013).

Receptor Activity Research 2. It has been identified as a nonpeptidic agonist of the urotensin-II receptor, making it useful in pharmacological research and potentially as a drug lead (Croston et al., 2002).

Synthesis of Diverse Compounds 3. The compound is instrumental in the synthesis of various chemical structures such as allylchromones, homoisoflavones, and bischromones, showcasing its application in the creation of a range of chemically significant molecules (Panja et al., 2010).

Interaction with DNA 4. It has been used in studies to explore interactions with DNA, particularly in electrochemical assays to understand how certain chemical compounds interact with genetic material (Istanbullu et al., 2017).

Applications in Medicinal Chemistry 5. Its derivatives have been explored for potential use in medicinal chemistry, such as the synthesis of compounds with antidepressant activity (Clark et al., 1979).

Electrochemical Detection 6. Mannich base derivatives containing this compound have been used in electrochemical detection methods, emphasizing its role in analytical chemistry (Istanbullu et al., 2017).

Cytotoxicity Studies 7. Certain derivatives have shown potent cytotoxicity towards human colon cancer cells, suggesting its potential in cancer research (Pati et al., 2007).

Synthesis of Binucleating Ligands 8. It is used in the synthesis of binucleating ligands, which are important in coordination chemistry and metalloenzyme research (Mochizuki et al., 2009).

Safety And Hazards

1-Dimethylamino-2-propanol causes severe skin burns and eye damage. It is a flammable liquid and vapour and is harmful if swallowed . It should be stored under dry inert gas in cool, dry conditions in well-sealed containers .

properties

IUPAC Name

1-(dimethylamino)-3-prop-2-enoxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-5-11-7-8(10)6-9(2)3;/h4,8,10H,1,5-7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZAPMGDUPIFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COCC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917993
Record name 1-(Dimethylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride

CAS RN

93778-77-9
Record name 2-Propanol, 1-(dimethylamino)-3-(2-propen-1-yloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93778-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Dimethylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(allyloxy)-3-(dimethylamino)propan-2-ol hydrochloride
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